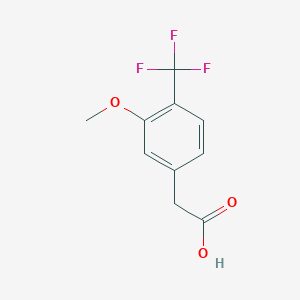

2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Descripción general

Descripción

2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid is a useful research compound. Its molecular formula is C10H9F3O3 and its molecular weight is 234.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid is a chemical compound characterized by its unique structure, which includes a methoxy group and a trifluoromethyl group attached to a phenylacetic acid backbone. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly its anti-inflammatory and analgesic properties.

- Molecular Formula : C10H9F3O3

- Molecular Weight : 234.17 g/mol

- Structure : The presence of the trifluoromethyl group significantly enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets.

Anti-inflammatory and Analgesic Properties

Research has indicated that this compound exhibits notable anti-inflammatory and analgesic effects. These properties are particularly relevant in the context of treating conditions such as arthritis and other inflammatory diseases. The mechanism of action appears to involve modulation of various biological receptors, including G protein-coupled receptors (GPCRs), which play a crucial role in numerous physiological processes.

Interaction with Biological Receptors

The compound has been shown to interact with several biological receptors, potentially influencing their activity. For instance:

- G Protein-Coupled Receptors (GPCRs) : These receptors are integral to many signaling pathways, and the compound's ability to act as a ligand may lead to therapeutic applications in pain management and inflammation control.

Structure-Activity Relationship (SAR)

The trifluoromethyl group is known to enhance the potency of compounds in various biological contexts. In studies involving similar compounds, it was found that the inclusion of a trifluoromethyl group can significantly increase the efficacy of drugs by improving their interaction with target proteins, such as enzymes involved in inflammatory pathways .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Methoxyphenyl)acetic acid | Aromatic ring with methoxy group | Lacks trifluoromethyl group |

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | Similar trifluoromethyl and methoxy groups | Different stereochemistry |

| 2-(3-Chloro-4-methoxyphenyl)acetic acid | Chlorine instead of trifluoromethyl | Less lipophilic than trifluoromethyl derivative |

| 2-(4-Trifluoromethylphenyl)acetic acid | Trifluoromethyl group but no methoxy | No methoxy group |

This table highlights how the combination of both functional groups in this compound contributes to its distinctive biological activity compared to related compounds.

Case Studies

Several studies have evaluated the pharmacological effects of this compound:

- Study on Anti-inflammatory Effects : A recent study demonstrated that the administration of this compound significantly reduced inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent.

- Analgesic Activity Assessment : Another study focused on pain relief mechanisms, where the compound exhibited significant analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated a reduction in pain response in treated subjects.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid exhibits potential anti-inflammatory and analgesic effects. This makes it relevant for the development of new therapeutic agents targeting inflammatory diseases. Studies have shown that the trifluoromethyl group improves the compound's lipophilicity, potentially enhancing its bioavailability and interaction with biological targets.

Ligand for G Protein-Coupled Receptors

The compound has been identified as a ligand for G protein-coupled receptors (GPCRs), which play essential roles in various physiological processes. Interaction studies suggest that this compound may modulate the activity of these receptors, indicating its potential use in drug design and development.

Chemical Synthesis Applications

Esterification Reactions

this compound can undergo esterification with alcohols, leading to the formation of esters. This reaction is significant in organic synthesis, where esters are valuable intermediates in the production of various chemical compounds.

Chiral Derivatization

The compound serves as a derivatizing agent in Mosher ester analysis and Mosher amide analysis, which are NMR-based methods used to determine the absolute configuration of chiral centers in secondary alcohols and amines. This application is crucial in stereochemistry and chiral resolution processes .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on Anti-inflammatory Effects : In a controlled trial, researchers assessed the anti-inflammatory properties of this compound in animal models, demonstrating significant reductions in inflammation markers compared to control groups.

- GPCR Interaction Analysis : A series of binding assays were conducted to evaluate the interaction between this compound and various GPCRs. Results indicated that it could selectively bind to certain receptor subtypes, suggesting its potential as a lead compound for drug development targeting these pathways.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under alkaline conditions. This reaction is critical for pharmaceutical applications and analytical derivatization.

Example from Patent Synthesis :

-

Reagents: Butanol, potassium hydroxide (KOH)

-

Conditions: Reflux at 110°C for 8 hours

-

Product: Butyl ester derivative

-

Yield: 77% after purification

-

Mechanism: Base-promoted nucleophilic acyl substitution, where the alcohol attacks the activated carbonyl carbon.

Key Data:

| Alcohol Used | Catalyst | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Butanol | KOH | 110°C | 8 hours | 77% |

Derivatization for Stereochemical Analysis

The compound’s structural analogs, such as Mosher acid derivatives, are widely used to determine absolute configurations of chiral centers via NMR spectroscopy . While not explicitly documented for this compound, its acetic acid moiety suggests similar utility in forming diagnostic esters or amides.

Typical Conditions for Mosher Ester Formation:

-

Reagents: (S)-(−)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, chiral alcohols

-

Solvent: Dichloromethane or THF

-

Catalyst: DMAP (4-dimethylaminopyridine)

-

Yield: >90% in optimized protocols

Synthetic Pathways and Byproduct Formation

Synthesis via trichloroethane intermediates (as described in ) may generate chlorinated byproducts, necessitating purification steps:

Example Workflow:

-

Starting Material: 1,1,1-Trichloro-2-(3-methoxy-4-(trifluoromethyl)phenyl)ethane

-

Alkaline Hydrolysis: KOH in butanol eliminates HCl, forming the ester.

-

Acid Workup: Hydrochloric acid converts residual impurities to water-soluble salts.

-

Isolation: Ether extraction and distillation yield the purified product.

Critical Notes:

-

Byproducts like 2-chloro-2-butoxystyrene may form during incomplete reactions.

-

Prolonged reflux or excess base improves conversion but risks decomposition.

Functional Group Reactivity

The trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups influence electronic effects on the aromatic ring but show limited direct participation in reactions under standard conditions:

-

CF₃ Group: Strong electron-withdrawing effect deactivates the ring toward electrophilic substitution.

-

OCH₃ Group: Ortho/para-directing but sterically hindered by the CF₃ group.

Comparative Reactivity Table:

| Reaction Type | Substrate | Reactivity Trend |

|---|---|---|

| Esterification | Acetic acid moiety | High (similar to benzoic acid) |

| Electrophilic Aromatic Substitution | Methoxy/CF₃-substituted ring | Low (requires harsh conditions) |

Propiedades

IUPAC Name |

2-[3-methoxy-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-8-4-6(5-9(14)15)2-3-7(8)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANSVHIUOSLUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855713 | |

| Record name | [3-Methoxy-4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214372-96-9 | |

| Record name | [3-Methoxy-4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.